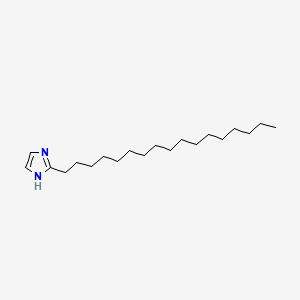
Methyl 4-bromo-3,5-dihydroxybenzoate
Übersicht
Beschreibung
Methyl 4-bromo-3,5-dihydroxybenzoate is a chemical compound with the CAS Number: 34126-16-4 . It has a molecular weight of 247.05 and its IUPAC name is methyl 4-bromo-3,5-dihydroxybenzoate . It appears as a white to yellow to brown solid .
Molecular Structure Analysis
The molecular formula of Methyl 4-bromo-3,5-dihydroxybenzoate is C8H7BrO4 . Its InChI code is 1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 and its InChI key is UXSHRKILYILVSD-UHFFFAOYSA-N . The compound has a topological polar surface area of 66.8 Ų .Physical And Chemical Properties Analysis
Methyl 4-bromo-3,5-dihydroxybenzoate has a molecular weight of 247.04 g/mol . It has a XLogP3 value of 1.9, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 245.95277 g/mol . The compound has a complexity of 185 .Wissenschaftliche Forschungsanwendungen
Pharmacology
Methyl 4-bromo-3,5-dihydroxybenzoate has potential applications in pharmacology, particularly in the synthesis of compounds with medicinal properties. It can be used to produce derivatives that may act as intermediates in the development of new drugs .
Material Science
In material science, this compound can contribute to the synthesis of novel materials. Its bromo and hydroxy groups make it a versatile starting point for creating complex molecules that could be used in the development of new polymers or coatings .
Environmental Science
The environmental impact of chemicals is a growing field of study. Methyl 4-bromo-3,5-dihydroxybenzoate could be used in research focused on the degradation of environmental pollutants or in the study of chemical interactions within ecosystems .
Analytical Chemistry
This compound may serve as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties can aid in the calibration of instruments or in the development of assays for detecting specific substances .
Biochemistry
In biochemistry, Methyl 4-bromo-3,5-dihydroxybenzoate could be utilized in the study of enzyme-catalyzed reactions where it might act as an inhibitor or substrate analog to understand enzyme mechanisms .
Agricultural Research
Agricultural research could benefit from this compound in the synthesis of new agrochemicals. Its structure could be modified to create compounds that protect crops from pests or diseases, or to improve the efficiency of fertilizers .
Safety and Hazards
Methyl 4-bromo-3,5-dihydroxybenzoate is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
Zukünftige Richtungen
While specific future directions for Methyl 4-bromo-3,5-dihydroxybenzoate are not available, related compounds have been studied for their potential applications in various fields. For instance, Methyl 3,5-dibromo-4-hydroxybenzoate is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at a temperature of 90-100°C .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like ribonucleotide reductase .
Mode of Action
It’s known that brominated compounds often undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups, leading to changes in the molecule’s properties and interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit ribonucleotide reductase, an enzyme crucial for dna synthesis and repair . This could potentially affect multiple biochemical pathways related to cell growth and proliferation.
Pharmacokinetics
It’s known that the compound’s molecular weight (24705 g/mol) and its physical form (white to yellow to brown solid) could influence its bioavailability .
Result of Action
Similar compounds have shown antitumor activity, potentially due to their inhibition of ribonucleotide reductase .
Action Environment
It’s known that the compound should be stored in a refrigerator, suggesting that temperature could affect its stability .
Eigenschaften
IUPAC Name |
methyl 4-bromo-3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHRKILYILVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067814 | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3,5-dihydroxybenzoate | |
CAS RN |
34126-16-4 | |
| Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl 4-bromo-3,5-dihydroxybenzoate in the synthesis of NG-121 methyl ether?
A1: Methyl 4-bromo-3,5-dihydroxybenzoate serves as the starting material in the synthesis of NG-121 methyl ether []. The synthesis leverages the reactivity of the bromine atom for Stille coupling with a farnesyl unit, and the directing influence of the hydroxyl groups for later epoxidation and cyclization reactions. This strategy allows for the controlled construction of the core structure of NG-121 methyl ether.
Q2: What are the key transformations that methyl 4-bromo-3,5-dihydroxybenzoate undergoes in this synthetic route?
A2: The synthetic route described in the paper involves several key transformations of methyl 4-bromo-3,5-dihydroxybenzoate []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)
